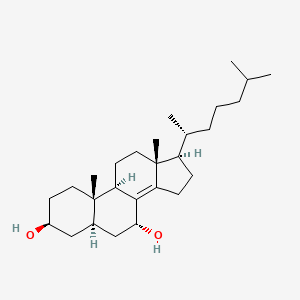

Cholest-8(14)-ene-3,7-diol

Description

Properties

CAS No. |

69140-06-3 |

|---|---|

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,5R,7R,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-21,23-24,28-29H,6-16H2,1-5H3/t18-,19-,20+,21-,23+,24-,26+,27-/m1/s1 |

InChI Key |

GSHNIZXJELCQAO-ZWECLWEZSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC4CC3O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C[C@@H]4C[C@H]3O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC4CC3O)O)C |

Synonyms |

5 alpha-cholest-8(14)-ene-3 beta,7 alpha-diol 5-CEDIOL cholest-8(14)-ene-3,7-diol |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Cholest-8(14)-ene-3,7-diol serves as a significant intermediate in the study of sterol biosynthesis. It has been utilized to investigate enzymatic processes involved in cholesterol metabolism. For instance, research has demonstrated its role in the conversion of 7-dehydrocholesterol to other sterols, highlighting its importance in understanding sterol synthesis pathways .

Case Study: Enzymatic Conversion

A study utilized rat liver microsomes to showcase the enzymatic conversion of 7-dehydrocholesterol to cholesta-5,8-dien-3 beta-ol. This method provided insights into the catalytic mechanisms involved in cholesterol biosynthesis and the potential regulatory roles of various sterols .

Medical Applications

This compound has been investigated for its potential therapeutic effects, particularly concerning neurodegenerative diseases. Elevated levels of related oxysterols have been associated with multiple sclerosis, suggesting that compounds like this compound may serve as biomarkers or therapeutic targets .

Case Study: Multiple Sclerosis

In a clinical context, high levels of 15-oxygenated steroids were found in patients with multiple sclerosis. The study indicated that these steroids could be linked to disease progression and might serve as diagnostic markers .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives against various pathogens. Notably, it has shown activity against Trypanosoma brucei and T. cruzi, the causative agents of sleeping sickness and Chagas disease respectively.

Data Table: Antimicrobial Activity

| Compound | Activity Against T. brucei | Activity Against T. cruzi | Cytotoxicity (HEK293T) | Cytotoxicity (HepG2) |

|---|---|---|---|---|

| This compound | Inactive | Significant | >100 | >100 |

| Pentamidine (control) | 0.015 ± 0.003 | <0.40 | <26.7 | - |

This table illustrates that while this compound was inactive against T. brucei, it exhibited significant activity against T. cruzi without compromising host cell integrity .

Sterol Metabolism Studies

This compound is also critical in studies examining sterol metabolism disorders. Its presence and levels can indicate abnormalities in cholesterol synthesis pathways.

Case Study: Cerebrotendinous Xanthomatosis

Research into patients with cerebrotendinous xanthomatosis has utilized measurements of this compound levels to understand disturbances in sterol metabolism better .

Comparison with Similar Compounds

Anti-Parasitic Activity

This compound (compound 5) demonstrated superior activity against T. cruzi (97.1% inhibition at 50 μM) compared to laevigatol B (84.8% inhibition) and other sterols like cholest-8-ene-3β,5α,6β,7α-tetraol (EC₅₀ = 14.6 μM for T. brucei). Its selectivity for T. cruzi over T. brucei suggests structural specificity: the 3β,7α-diol configuration may enhance membrane disruption in T. cruzi, while ketone or aldehyde groups in analogs (e.g., astropectenol A) favor activity against T. brucei.

Metabolic Pathways

Its 7α-hydroxyl group may limit enzymatic conversion, directing it toward alternative pathways, such as excretion or direct bioactivity.

Controversies in Human Circulation

15-Oxygenated sterols like 5α-cholest-8(14)-ene-3β,15α-diol were reported at >300 ng/ml in multiple sclerosis (MS) patients by Farez et al., but subsequent studies by Björkhem et al. found levels <2 ng/ml using GC-MS, highlighting methodological discrepancies.

Structural Determinants of Activity

- Hydroxylation Sites: The 3β,7α-diol configuration in this compound is critical for anti-T.

- Double Bond Position : The Δ8(14) double bond distinguishes it from ergostane-type sterols (e.g., 5α,6α-epoxyergost-8(14)-ene-3β,7α-diol), which exhibit aromatase inhibition due to additional epoxy groups.

- Ketone vs. Diol Groups : 15-Ketosterols like 3β-hydroxy-5α-cholest-8(14)-en-15-one are potent cholesterol precursors, whereas diols like this compound evade metabolic conversion, favoring direct bioactivity.

Preparation Methods

Epoxide Synthesis and Structural Features

The foundational step in synthesizing cholest-8(14)-ene-3,7-diol involves the preparation of steroidal epoxides. Parish et al. (1977) demonstrated that 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene serves as a pivotal intermediate. This compound is synthesized through the epoxidation of a Δ7-steroid precursor using meta-chloroperbenzoic acid (mCPBA), yielding an α,β-unsaturated epoxide. The stereochemistry at C14 and C15 is critical, as it dictates the regioselectivity of subsequent reductive steps.

Lithium-Ethylenediamine Mediated Reduction

The reductive rearrangement of 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene with lithium in ethylenediamine proceeds via a conjugate elimination mechanism. This reaction cleaves the epoxide ring, resulting in the formation of 5α-cholest-8(14)-en-3β,5α-diol (Figure 1). While this method produces a 3β,5α-diol derivative, modifications to the starting material or reaction conditions could theoretically shift the hydroxyl group to C7. For instance, altering the position of the epoxide or introducing directing groups might enable selective hydroxylation at C7.

Hydroxylation Strategies for C7 Functionalization

Chemical Hydroxylation via Allylic Oxidation

Comparative Analysis of Synthetic Routes

Yield and Selectivity Considerations

The reductive rearrangement method described by Schroepfer et al. achieves yields exceeding 70% for 5α-cholest-8(14)-en-3β,5α-diol. However, adapting this route to target the 3,7-diol variant would necessitate additional steps, such as selective protection/deprotection or post-reduction oxidation, which may reduce overall efficiency. Enzymatic approaches, while highly selective, face scalability challenges in industrial settings.

Spectroscopic Validation of Products

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the structure of synthesized diols. For instance, the 15-oxygenated sterol derivatives synthesized by Morisaki et al. (1986) were characterized using -NMR and -NMR, revealing distinct chemical shifts for hydroxyl-bearing carbons. Similarly, Parish et al. (1977) employed infrared (IR) spectroscopy to verify the presence of benzoyloxy groups in intermediates.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cholest-8(14)-ene-3,7-diol in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for sterol analysis due to its high sensitivity and specificity. Trimethylsilyl (TMS) ether derivatization enhances volatility and detection of sterols like this compound. For structural confirmation, compare retention times and mass spectra with authentic standards or published spectral libraries (e.g., NIST databases) . Nuclear magnetic resonance (NMR) spectroscopy can further resolve stereochemistry and confirm double-bond positions .

Q. How is this compound implicated in cholesterol biosynthesis pathways?

- Methodology : Studies using radiolabeled precursors (e.g., ³H- or ¹⁴C-acetate) in cell cultures or liver homogenates can trace its role as a biosynthetic intermediate. Enzymatic assays with recombinant enzymes (e.g., CYP27A1) and inhibitors help elucidate its conversion to cholesterol. Chromatographic separation (TLC/HPLC) identifies intermediates, while isotopic tracing validates metabolic flux .

Q. What are the primary challenges in isolating this compound from natural sources?

- Methodology : Marine organisms (e.g., starfish) require solvent extraction (hexane/methanol), followed by column chromatography (silica gel, RP-C18) for purification. Co-eluting sterols (e.g., lathosterol, lanosterol) necessitate repeated fractionation and spectroscopic validation. Purity is confirmed via melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cholesterol-lowering efficacy of this compound derivatives?

- Methodology :

In vitro : Test inhibition of HMG-CoA reductase (key cholesterol synthesis enzyme) using liver microsomes. Monitor NADPH consumption or mevalonate production via spectrophotometry.

In vivo : Administer derivatives (e.g., 3β-hydroxy-5α-cholest-8(14)-en-15-one) orally to nonhuman primates (e.g., baboons) and measure serum cholesterol via enzymatic assays. Use radiolabeled compounds to track tissue distribution .

Enzymatic stability : Incubate derivatives with recombinant CYP27A1 and analyze metabolites via LC-MS. Compare catalytic efficiency (Kcat/Km) to assess metabolic resistance .

Q. What computational strategies are effective in predicting this compound’s therapeutic potential?

- Methodology :

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like HIV-1 reverse transcriptase. Validate docking scores with molecular dynamics (MD) simulations to assess binding stability.

- ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, CYP450 interactions) using QikProp or SwissADME. Prioritize derivatives with low hepatotoxicity and high BBB permeability for antiviral or anticancer studies .

Q. How do structural modifications of this compound affect its metabolic stability and bioactivity?

- Methodology :

- Side-chain engineering : Introduce methyl groups (e.g., 24S-methyl) to reduce CYP27A1-mediated hydroxylation. Synthesize analogs via palladium-catalyzed cross-coupling or enzymatic epoxidation.

- Activity assays : Compare hypocholesterolemic effects of analogs in cultured cells (e.g., CHO-K1) using radiolabeled cholesterol precursors. Quantify IC₅₀ values for HMG-CoA reductase inhibition .

Data Contradictions and Validation

Q. How can conflicting reports on 15-oxygenated sterols in human circulation be resolved?

- Methodology : Replicate studies using standardized protocols:

Validate antibodies/assay kits for ELISA-based detection of 15-oxygenated sterols.

Cross-verify results with LC-MS/MS in multiple cohorts (e.g., healthy vs. multiple sclerosis patients).

Control for autooxidation artifacts by adding antioxidants (e.g., BHT) during sample preparation .

Q. What evidence supports this compound as a marine-derived antitumor agent?

- Methodology :

- Biological screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with positive controls (e.g., doxorubicin).

- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, Wnt/β-catenin). Validate targets via Western blot (e.g., caspase-3, Bcl-2) .

Experimental Design Considerations

- Sterol extraction : Optimize solvent polarity to balance yield and purity.

- Enzymatic assays : Include negative controls (heat-inactivated enzymes) to rule out non-specific reactions.

- In silico studies : Use consensus scoring across multiple docking software to reduce false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.